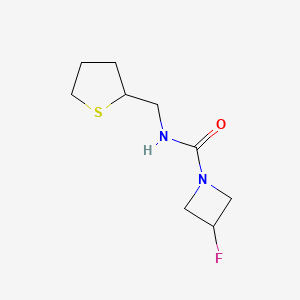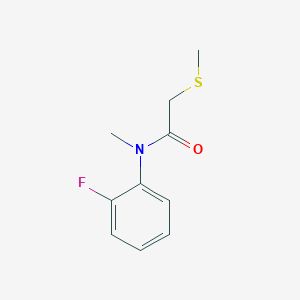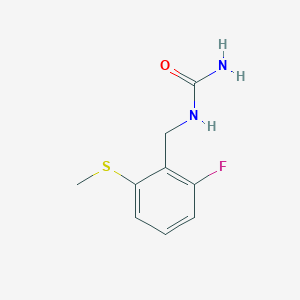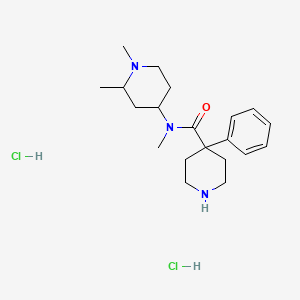
3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.
Introduction of the Fluoro Group: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Thiolan-2-ylmethyl Group: The thiolan-2-ylmethyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor, thiol-containing reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: The unique properties of the azetidine ring make it suitable for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, while the azetidine ring can provide structural rigidity and stability. The thiolan-2-ylmethyl group can further modulate the compound’s physicochemical properties, influencing its solubility, permeability, and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide: Unique due to the presence of the fluorine atom and the thiolan-2-ylmethyl group.
N-(thiolan-2-ylmethyl)azetidine-1-carboxamide: Lacks the fluorine atom, which may result in different binding affinities and bioactivities.
3-fluoroazetidine-1-carboxamide: Lacks the thiolan-2-ylmethyl group, which may affect its physicochemical properties and overall bioactivity.
Uniqueness
The presence of both the fluorine atom and the thiolan-2-ylmethyl group in this compound makes it unique compared to other similar compounds. The fluorine atom can enhance binding affinity and selectivity, while the thiolan-2-ylmethyl group can modulate physicochemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-(thiolan-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2OS/c10-7-5-12(6-7)9(13)11-4-8-2-1-3-14-8/h7-8H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWIECSLNXXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=O)N2CC(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Methylpiperidin-4-yl)sulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7049090.png)
![1-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-(1,3-thiazol-4-ylmethyl)methanamine](/img/structure/B7049098.png)
![[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7049104.png)

![4-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7049119.png)

![5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B7049131.png)
![3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)-1H-quinolin-4-one](/img/structure/B7049141.png)
![3-fluoro-N-[(3R)-oxan-3-yl]azetidine-1-carboxamide](/img/structure/B7049149.png)

![(2R)-2-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7049168.png)
![(2S)-2-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoyl]amino]-2-phenylacetic acid](/img/structure/B7049176.png)
![N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide](/img/structure/B7049181.png)

